molecular formula C48H36N6 B8198689 4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

Cat. No.: B8198689
M. Wt: 696.8 g/mol
InChI Key: FCLCXBZRRFKRGK-UHFFFAOYSA-N
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Description

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline is a unique organic compound known for its exceptional properties and diverse applications. It exhibits excellent electron transport properties and strong fluorescence emission in the visible range, making it well-suited for use in organic electronic devices and optoelectronic applications .

Preparation Methods

The synthesis of 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline typically involves the condensation of 3,3’,6,6’-tetraformyl-9,9’-bicarbazole with 4,4’,4",4"'-tetraaniline under solvothermal conditions. This reaction is facilitated by the use of specific solvents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline undergoes various chemical reactions, including:

Scientific Research Applications

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline exerts its effects involves its ability to participate in π-π interactions and electron transport. These interactions facilitate the formation of stable complexes and enhance the compound’s electronic properties. The molecular targets and pathways involved include the formation of covalent bonds with other organic molecules, leading to the creation of highly stable and conductive materials .

Comparison with Similar Compounds

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline is unique compared to similar compounds due to its combination of bicarbazole and tetraaniline units, which provide both excellent electron transport and strong fluorescence properties. Similar compounds include:

These comparisons highlight the unique properties of 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[6-(4-aminophenyl)-9-[3,6-bis(4-aminophenyl)carbazol-9-yl]carbazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N6/c49-37-13-1-29(2-14-37)33-9-21-45-41(25-33)42-26-34(30-3-15-38(50)16-4-30)10-22-46(42)53(45)54-47-23-11-35(31-5-17-39(51)18-6-31)27-43(47)44-28-36(12-24-48(44)54)32-7-19-40(52)20-8-32/h1-28H,49-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLCXBZRRFKRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)N)C9=C6C=CC(=C9)C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 2
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 3
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 4
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 5
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 6
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

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